molecular formula C8H6Cl2O3 B166569 2,3-Dichlorophenoxyacetic acid CAS No. 2976-74-1

2,3-Dichlorophenoxyacetic acid

Cat. No. B166569
CAS RN: 2976-74-1
M. Wt: 221.03 g/mol
InChI Key: RBJIGQRZLITQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenoxyacetic acid (2,3-D) is an analytical standard. It is a growth inactive auxin analog of 2,4-dichlorophenoxyacetic acid (2,4-D) . It is used in laboratory chemicals .


Molecular Structure Analysis

The empirical formula for 2,3-Dichlorophenoxyacetic acid is C8H6Cl2O3. It has a molecular weight of 221.04 . The exact structure would require more specific data or a visual representation, which I’m unable to provide.


Physical And Chemical Properties Analysis

2,3-Dichlorophenoxyacetic acid is a white to brown crystalline solid. It has a limited shelf life and an expiry date on the label. It has a melting point range of 170-175 °C .

Scientific Research Applications

Agriculture: Weed Control and Plant Growth Regulation

2,3-D is widely used as a selective herbicide for controlling broadleaf weeds in agricultural settings. It functions by mimicking natural plant hormones known as auxins, leading to uncontrolled growth and eventually the death of the target weeds . This compound is particularly effective in cereal crops, pastures, and orchards, where it helps to maintain crop health and yield by eliminating weed competition.

Environmental Science: Advanced Oxidation Processes

In environmental research, 2,3-D serves as a model compound to study the degradation of chlorinated phenoxyacetic acids through advanced oxidation processes (AOPs) . These studies are crucial for developing effective methods to remove herbicide residues from water, thus preventing environmental contamination.

Medicine: Neurotoxicity Studies

2,3-D has been used in medical research to study its neurotoxic effects, particularly in relation to Parkinson’s disease. Research has shown that exposure to 2,3-D can induce degeneration of midbrain dopaminergic neurons, which are crucial in the pathology of Parkinson’s disease .

Analytical Chemistry: Internal Standard for Compound Analysis

In analytical chemistry, 2,3-D is employed as an internal standard for the quantification of similar compounds, such as 2,4-D, in various samples. High-performance liquid chromatography (HPLC) and gas chromatography with electron capture detection (GC-ECD) are common techniques where 2,3-D is used to ensure the accuracy of the analysis .

Biotechnology: Somatic Embryogenesis

2,3-D is instrumental in biotechnological research, particularly in the field of plant tissue culture. It is used to induce somatic embryogenesis in plant cells, a process where non-sexual tissues are encouraged to develop into new plants . This has significant implications for genetic engineering and plant breeding programs.

Industrial Applications: Synthesis of Other Compounds

In the chemical industry, 2,3-D serves as a precursor or an intermediate in the synthesis of other chemical compounds. Its reactivity and structural properties make it a valuable starting material for various chemical reactions and product formulations .

Safety and Hazards

2,3-Dichlorophenoxyacetic acid is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Target of Action

2,3-Dichlorophenoxyacetic acid (2,3-D) is a synthetic plant hormone auxin . It primarily targets broadleaf weeds , affecting their growth and development . The compound’s primary targets are the plant cell walls , where it alters their plasticity .

Mode of Action

2,3-D interacts with its targets by mimicking the natural plant hormone auxin . This leads to uncontrolled growth in the targeted plants, causing them to die . The compound achieves this by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathway of 2,3-D degradation involves the tfdA gene, which encodes α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,3-D degradation pathway . The entire range of 2,3-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

The pharmacokinetics of 2,3-D involves its absorption, distribution, metabolism, and excretion (ADME). The compound is highly soluble in water , which influences its absorption and distribution. It is also volatile, which affects its distribution in the environment . The compound has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of 2,3-D’s action is the death of the targeted broadleaf weeds . This is achieved through uncontrolled growth caused by the compound’s interaction with the plant cell walls, protein production, and ethylene production . The compound’s action results in alterations in non-target organisms .

Action Environment

The action of 2,3-D is influenced by various environmental factors. The compound is highly soluble in water , which affects its distribution in the environment. It is volatile, which also influences its distribution . The compound has a low potential to leach to groundwater , but it may persist in aquatic systems under certain conditions . The compound can drift through the air from the fields where it is sprayed or be tracked inside homes by pets or children . It has been detected in groundwater and surface water, as well as in drinking water .

properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJIGQRZLITQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183910
Record name 2,3-Dichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorophenoxyacetic acid

CAS RN

2976-74-1
Record name 2,3-Dichlorophenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2976-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichlorophenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorophenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dichlorophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorophenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.